molecular formula C17H16F3N3 B5634572 5-tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5634572
M. Wt: 319.32 g/mol
InChI Key: CSGNQMGGCFJHKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves condensation reactions, utilizing specific starting materials and conditions to achieve the desired structural framework. For instance, derivatives similar to the target compound have been synthesized through the condensation of aminopyrazole with trifluoromethyl-beta-diketones, demonstrating the versatility and reactivity of these molecular scaffolds in forming complex heterocyclic compounds (Ivachtchenko et al., 2005; Jismy et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines showcases a distinctive arrangement of atoms, which is crucial for their chemical behavior and interactions. Studies involving hydrogen-bonded frameworks and the crystal structure determination highlight the complex intermolecular interactions that influence the stability and reactivity of these compounds (Portilla et al., 2006; Liu et al., 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines participate in various chemical reactions, reflecting their rich chemistry. Their reactivity has been exploited in the synthesis of complex libraries through combinatorial chemistry techniques, demonstrating their potential as versatile building blocks for further chemical transformations (Gregg et al., 2007).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the solid-state optical properties of trifluoromethyl-substituted derivatives have been investigated, revealing insights into their photophysical behavior (Stefanello et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, underscore the utility of pyrazolo[1,5-a]pyrimidines in synthetic organic chemistry. Their interactions with electrophiles and nucleophiles, as well as their behavior under various synthetic conditions, have been explored to extend the utility of these heterocycles in chemical syntheses (Kaping et al., 2020).

properties

IUPAC Name

5-tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3/c1-16(2,3)13-10-14(17(18,19)20)23-15(21-13)9-12(22-23)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGNQMGGCFJHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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